2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride
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Overview
Description
2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzimidazolium moiety and tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride typically involves the alkylation of 2,6-ditert-butylphenol with 1,3-dimethylbenzimidazole in the presence of a suitable alkylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
Scientific Research Applications
2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer and antioxidant in various chemical processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antioxidant and its effects on cellular signaling pathways.
Industry: The compound is used in the production of polymers, plastics, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism by which 2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazolium moiety can interact with nucleophilic sites on proteins, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butylphenol: Known for its use as an antioxidant and stabilizer in various industrial applications.
2,6-Ditert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,6-Ditert-butyl-4-(2-phenylpropan-2-yl)phenol: Used in the synthesis of more complex antioxidants and stabilizers.
Uniqueness
What sets 2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride apart from similar compounds is its unique combination of a benzimidazolium moiety and tert-butyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-22(2,3)16-13-15(14-17(20(16)26)23(4,5)6)21-24(7)18-11-9-10-12-19(18)25(21)8;/h9-14H,1-8H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMZKQJVIVZSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=[N+](C3=CC=CC=C3N2C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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